1,2,3,5-Tetramethoxy-4-nitrobenzene
Description
1,2,3,5-Tetramethoxy-4-nitrobenzene is a nitro-substituted benzene derivative with four methoxy (-OCH₃) groups positioned at the 1, 2, 3, and 5 positions of the aromatic ring and a nitro (-NO₂) group at the 4 position. The methoxy groups are electron-donating via resonance, while the nitro group is strongly electron-withdrawing, creating a unique electronic environment that may influence reactivity, solubility, and applications. Such compounds are often explored in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable substituent effects .
Properties
CAS No. |
62384-43-4 |
|---|---|
Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1,2,3,5-tetramethoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3 |
InChI Key |
ACMOTRDQRCAFCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,3,5-tetramethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetramethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
- Reduction of the nitro group yields 1,2,3,5-tetramethoxy-4-aminobenzene.
- Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
1,2,3,5-Tetramethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,5-tetramethoxy-4-nitrobenzene primarily involves its functional groups:
Nitro Group: The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions.
Methoxy Groups: The methoxy groups are electron-donating, which can influence the reactivity of the benzene ring and stabilize intermediates during reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrobenzene (C₆H₅NO₂)
- Structure : Benzene with a single nitro group.
- Properties :
- Toxicity : Toxic via inhalation, dermal, or oral routes; percutaneous absorption estimated at 1.5–7.8% in humans .
- Key Difference : Lacks methoxy groups, resulting in simpler electronic properties and lower molecular weight compared to 1,2,3,5-Tetramethoxy-4-nitrobenzene.
Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene)
- Structure : Benzene with four chlorine atoms and one nitro group.
- Properties :
- Application : Used as a fungicide and sprout inhibitor in potatoes .
- Key Difference : Chloro substituents confer different electronic and steric effects compared to methoxy groups, likely altering reactivity and biological activity.
1,2,3,5-Tetrafluoro-4-nitrobenzene (C₆HF₄NO₂)
- Structure : Benzene with four fluorine atoms and one nitro group.
- Properties :
- Fluorine atoms are highly electronegative, creating strong electron-withdrawing effects.
- Likely volatile and less polar than methoxy analogs due to smaller substituent size.
3,5-Dihydroxy-7,3’,4’,5’-Tetramethoxy Flavanonol Glucoside
- Structure: Flavonoid backbone with tetramethoxy and hydroxyl groups.
- Properties :
- Key Difference: The flavanonol structure and glucoside functionalization distinguish it from simpler benzene derivatives, limiting direct comparability .
Comparative Analysis Table
Research Findings and Trends
- This contrasts with nitrobenzene, where the meta-directing nitro group dominates reactivity .
- Solubility: Methoxy groups are polar but bulky, which may reduce water solubility compared to hydroxylated analogs (e.g., flavanonol glucosides) .
- Toxicity : While nitrobenzene’s toxicity is well-documented, the tetramethoxy analog’s toxicity profile remains unclear. Methoxy groups could either mitigate toxicity (via reduced volatility) or introduce new metabolic pathways .
Biological Activity
1,2,3,5-Tetramethoxy-4-nitrobenzene is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula for this compound is CHNO. The presence of multiple methoxy groups and a nitro group contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitro-containing aromatic compounds. Specifically, derivatives of nitrobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, complexes involving nitro groups were found to inhibit DNA replication and protein synthesis in cancer cells, leading to decreased cell viability .
Table 1: Anticancer Activity of Nitro Compounds
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Nitrobenzoate Complex 1 | Breast Cancer (MCF-7) | 10 | DNA binding and inhibition of replication |
| Nitrobenzoate Complex 2 | Leukemia (HL-60) | 15 | Induction of apoptosis through caspase activation |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that similar nitro compounds exhibit selective antibacterial activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various nitro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a nitro group exhibited a higher minimum inhibitory concentration (MIC), suggesting a potential role in developing new antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Nitro groups can facilitate oxidative stress within cells.
- DNA Interaction : Nitro compounds often intercalate into DNA strands or bind covalently to DNA bases.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism or replication.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of nitro-substituted benzene derivatives have provided insights into optimizing their biological efficacy. Modifications in the methoxy groups or the introduction of additional functional groups can enhance their potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
